(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol:
Mechanism of Action
- The primary target of this compound is the IL-4 receptor alpha chain (IL-4Rα) . IL-4Rα is common to both IL-4 receptor complexes: type 1 (IL-4Rα/γc; IL-4 specific) and type 2 (IL-4Rα/IL-13Rα1; IL-4 and IL-13 specific) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted benzopyrans, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new products.
Comparison with Similar Compounds
- (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
- (4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
- (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Uniqueness: The presence of the fluorine atom in (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol distinguishes it from its analogs. Fluorine’s unique properties, such as high electronegativity and small atomic size, contribute to the compound’s enhanced stability, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHKECFCIGOLGN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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